Spiro[4.6]undeca-6,8,10-trien-2-one
Description
Spiro[4.6]undeca-6,8,10-trien-2-one is a bicyclic spiro compound characterized by a spiro junction connecting a six-membered unsaturated ring (with conjugated triene moieties at positions 6, 8, and 10) and a four-membered lactone ring (with a ketone group at position 2). Its synthesis typically involves multicomponent reactions or acid-catalyzed intramolecular condensations. For example, derivatives such as 4-(benzyloxy)-2,2-dichloro-1-oxa-4-azaspiro[4.6]undeca-6,8,10-trien-3-one are synthesized from tropone and trichloroacetamide derivatives under acidic conditions, yielding orange oils with confirmed IR absorption bands at 1641 cm⁻¹ (C=O stretch) and 1567 cm⁻¹ (C=C stretch) . Key spectral data (NMR, MS) validate the spiro architecture and purity of these compounds .
This compound derivatives are notable for their applications in fragrance chemistry. For instance, (6Z,8E)-undeca-6,8,10-trien-2-one isomers are identified as key aroma compounds in galbanum oil, contributing fruity-green-balsamic notes with extremely low odor thresholds (e.g., 0.700 ppb in water) .
Properties
CAS No. |
61063-88-5 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
spiro[4.6]undeca-6,8,10-trien-3-one |
InChI |
InChI=1S/C11H12O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h1-4,6-7H,5,8-9H2 |
InChI Key |
ADTQSFHRADNRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1=O)C=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.6]undeca-6,8,10-trien-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the use of dienes and dienophiles in a Diels-Alder reaction, followed by oxidation to introduce the ketone functionality . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.6]undeca-6,8,10-trien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Spiro[4
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Spiro[4.6]undeca-6,8,10-trien-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its selectivity and potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Conformational Flexibility : Spiro[4.6]undeca-6,8,10-trien-2-one exhibits restricted rotation due to its spiro junction, unlike spiro[indole-pyrrole] derivatives, which show flexible enantiomers with equilibrating diastereoisomers in solution .
- Thermal Stability : Derivatives like 4-(benzyloxy)-2,2-dichloro-1-oxa-4-azaspiro analogs are stable as oils, whereas spiro[indene-oxiran] derivatives (e.g., 9-spiroepoxy-tricyclo derivatives) crystallize as solids with defined melting points .
Spectral and Analytical Distinctions
- Mass Spectrometry : this compound derivatives show molecular ion peaks (e.g., m/z 320 for dichloro-azaspiro analogs) , whereas dioxaspiro compounds (e.g., 1,6-dioxaspiro[4.6]undecane) fragment via characteristic cleavages at ether linkages .
- NMR Dynamics : Variable-temperature NMR studies reveal restricted ring flipping in this compound, unlike spiro[indole-pyrrole] systems, which exhibit dynamic equilibration of diastereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
